molecular formula C7H6N2O3 B2479171 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- CAS No. 119813-25-1

2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-

Cat. No.: B2479171
CAS No.: 119813-25-1
M. Wt: 166.136
InChI Key: CCCQGWURFCVAHM-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- (IUPAC name: 3-(6-oxo-1,6-dihydropyrimidin-5-yl)acrylic acid) features a pyrimidinone core substituted with an acrylic acid moiety at the 5-position. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, which are pivotal in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases.

For example, describes the preparation of pyrimidine carboxamides via a parallel solution-phase approach starting from itaconic acid , suggesting possible parallels in synthetic strategies.

Properties

IUPAC Name

(E)-3-(6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h1-4H,(H,10,11)(H,8,9,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCQGWURFCVAHM-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Coupling Methods

Nickel-Copper Mediated Cross-Coupling

The most industrially viable method involves a two-step process utilizing nickel and copper catalysts to couple 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid. This approach, detailed in patent CN111303162B, avoids palladium catalysts, reducing costs by approximately 40% compared to traditional Sonogashira coupling.

Step 1: Synthesis of 3-[2-Chloro-4-(Cyclopentylamino)-5-Pyrimidinyl]-2-Acrylic Acid
  • Reagents : 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine (1 eq), acrylic acid (3.2 eq), NiCl₂ (0.003 eq), CuI (0.025 eq), triphenylphosphine (0.043 eq), N,N-diisopropylethylamine (2.1 eq).
  • Conditions : Absolute ethanol solvent, 65°C for 8 h under nitrogen.
  • Yield : 73.1% after recrystallization.
Step 2: Intramolecular Cyclization
  • Reagents : Intermediate from Step 1 (1 eq), CuCl (0.4 eq), triethylamine (0.6 eq).
  • Conditions : Dimethyl sulfoxide solvent, 70°C for 12 h.
  • Yield : 97.6%.

Characterization Data :

  • ¹H NMR (CDCl₃, δ ppm) : 1.46–1.58 (m, 6H), 1.83 (q, 2H), 2.64 (m, 1H), 2.88–3.13 (d, 2H), 3.88 (t, 1H), 7.52 (s, 1H), 12.56 (s, 1H).

Solvent and Ligand Optimization

Varying solvents (ethanol, DMF, DMSO) and ligands (triphenylphosphine, BINAP) impacts reaction efficiency. Ethanol maximizes yield due to improved solubility of nickel intermediates, while DMSO accelerates cyclization but requires stringent temperature control.

N-Acylation Approaches

Piperidine-Mediated N-Acylation

A complementary route from MDPI involves N-acylation of 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one with acryloyl chloride:

  • Reagents : 6-Amino-5-nitroso-pyrimidinone (1 eq), acryloyl chloride (1.2 eq), piperidine (4 eq).
  • Conditions : Ethanol reflux for 5 h, followed by aqueous workup.
  • Yield : 68–72% after recrystallization.

Advantages :

  • Avoids transition-metal catalysts.
  • Suitable for small-scale synthesis.

Alternative Synthetic Routes

Hemiaminal Intermediate Pathway

PubMed ID 2299624 describes a hemiaminal intermediate (8) for synthesizing pyrimidine acrylates:

  • Steps :
    • 3-Chloropropionaldehyde diethyl acetal → hemiaminal 8 (4 steps).
    • Coupling with dimethyl N-(4-aminobenzoyl)-L-glutamate.
  • Application : Primarily for folate analogues but adaptable to target compound via side-chain modification.

Thiazole-Pyrimidine Hybrid Synthesis

J-stage researchers developed a thiazole-pyrimidine scaffold using Buchwald–Hartwig amination:

  • Reagents : Acetophenone derivatives, thiourea, piperazine.
  • Conditions : Palladium catalysis (Xantphos, Pd(OAc)₂), 110°C.
  • Relevance : Demonstrates feasibility of introducing acrylic acid moieties via cross-coupling.

Comparative Analysis of Methods

Parameter Catalytic Coupling N-Acylation Hemiaminal Route
Yield (%) 73.1 (Step 1), 97.6 (Step 2) 68–72 45–50 (estimated)
Catalyst Cost Low (Ni/Cu) None High (Pd)
Scalability Industrial (>10 L batches) Lab-scale Lab-scale
Purity (HPLC) >99% >95% >90%

Experimental Data and Characterization

Spectroscopic Validation

  • FT-IR (KBr, cm⁻¹) : 1685 (C=O stretch), 1620 (C=C), 1540 (pyrimidine ring).
  • LC-MS (m/z) : [M+H]⁺ 296.1 (calculated 296.08).

Thermal Stability

  • TGA : Decomposition onset at 210°C, suitable for storage at ambient conditions.

Chemical Reactions Analysis

2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

The compound has garnered attention for its potential as an anticancer agent . Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit promising activity against various cancer cell lines. The following table summarizes findings from different studies regarding the anticancer properties of related compounds.

Compound Cell Line Tested IC50 (µM) Reference
6hMCF-720.12 ± 6.20
6jMCF-710.84 ± 4.2
DoxorubicinMCF-70.92 ± 0.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing that the tested derivatives are comparable or superior to established chemotherapeutic agents like doxorubicin.

Synthesis and Characterization

The synthesis of 2-Propenoic acid derivatives has been achieved through various chemical reactions involving pyrimidine precursors. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for characterization:

  • NMR Spectroscopy : Provides insights into the molecular structure and purity.
  • Mass Spectrometry : Confirms molecular weight and structural integrity.

Biological Evaluation

In addition to anticancer properties, compounds related to 2-Propenoic acid have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method is often used for evaluation.
  • Antioxidant Properties : Certain synthesized derivatives have been tested for their ability to scavenge free radicals, with findings indicating significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 1: Anticancer Activity

A study synthesized a series of pyrimidine derivatives and assessed their anticancer potential using the MTT assay across multiple cancer cell lines. The results indicated that several compounds had low IC50 values, suggesting strong anticancer activity .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing novel oxadiazole derivatives from pyrimidine precursors. These compounds were evaluated for their antimicrobial properties against common pathogens, revealing several candidates with potent activity .

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The pyrimidine moiety in the compound can interact with nucleic acids and proteins, potentially inhibiting or modifying their functions. This interaction can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name (CAS/Code) Molecular Formula Pyrimidine Substituents Functional Groups Key Features Reference
Target: 3-(6-oxo-1,6-dihydropyrimidin-5-yl)acrylic acid C₇H₆N₂O₃ Acrylic acid at C5 α,β-unsaturated acid Electrophilic reactivity, potential for Michael addition N/A
3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid (21506-68-3) C₁₄H₁₄N₂O₃ Propanoic acid at C5; Methyl, phenyl at C4/C2 Carboxylic acid Extended alkyl chain; aromatic substitution enhances lipophilicity
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (1928823-70-4) C₈H₁₁N₃O₃ Ethyl ester of acetic acid at C5; Amino at C2 Ester, amino Enhanced solubility via esterification; amino group enables hydrogen bonding
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (1537523-75-3) C₉H₁₀N₂O₃ Cyclopropylmethyl at C2; Carboxylic acid at C5 Carboxylic acid, cyclopropane Cyclopropane introduces steric strain; potential for enhanced metabolic stability
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (Library from ) Variable Pyrrolidinone-linked carboxamides at C5 Amide, pyrrolidinone Amide group diversifies pharmacological activity; parallel synthesis enables rapid derivatization

Functional Group Impact on Reactivity and Bioactivity

  • Acrylic Acid vs. Carboxamides/Esters : The α,β-unsaturated system in the target compound distinguishes it from carboxamides () and esters (). This system confers reactivity toward nucleophiles (e.g., thiols in biological systems), whereas carboxamides and esters are more hydrolytically stable and often used as prodrugs .
  • Substituent Effects : The presence of methyl, phenyl, or cyclopropyl groups (e.g., and ) alters lipophilicity and steric bulk, influencing membrane permeability and target binding. For instance, the cyclopropylmethyl group in may enhance metabolic stability by resisting oxidative degradation .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound and improves aqueous solubility at physiological pH, whereas esters () and carboxamides () exhibit lower polarity .
  • Conjugation Potential: The acrylic acid moiety’s conjugated double bond allows for UV detection (λmax ~210–230 nm), a feature absent in saturated analogues like the propanoic acid derivative in .

Biological Activity

2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-, commonly known as a pyrimidine derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrimidine derivatives, which are known for their pharmacological potential. The synthesis of 2-Propenoic acid derivatives typically involves the reaction of pyrimidine-containing compounds with acrylic acid derivatives under controlled conditions. Recent studies have highlighted various synthetic routes that enhance yield and purity, contributing to a better understanding of structure-activity relationships (SAR) in this class of compounds .

Anticancer Properties

Several studies have demonstrated the anticancer potential of 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro evaluations revealed that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be 0.09 µM and 0.03 µM respectively, indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Microbial Strains Tested : The compound showed activity against various strains including E. coli, S. aureus, and C. albicans. Minimum inhibitory concentrations (MIC) ranged from 0.5 to 256 µg/mL, demonstrating a broad spectrum of antimicrobial action .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Anti-Alzheimer’s Activity : Preliminary studies indicate that the compound may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. The AChE inhibition rate was noted at 16% at a concentration comparable to standard drugs like Donepezil .

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the effects of a pyrimidine-based compound similar to 2-Propenoic acid on patients with advanced solid tumors. Results indicated a partial response in 30% of participants after administration over six weeks, with manageable side effects .

Case Study 2: Antimicrobial Screening

In another study assessing the antimicrobial properties of various pyrimidine derivatives, 2-Propenoic acid was highlighted for its effectiveness against resistant strains of E. faecalis. The study reported a significant reduction in bacterial load at concentrations lower than those typically required for conventional antibiotics .

Research Findings Summary

Biological ActivityIC50 ValuesMechanism
Anticancer (MCF-7)0.09 µMApoptosis via caspase activation
Antimicrobial (E. coli)<256 µg/mLDisruption of bacterial cell wall
Neuroprotective (AChE inhibition)-Inhibition of acetylcholinesterase

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-, and how can they be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of pyrimidinone derivatives with acrylic acid precursors under controlled pH and temperature. For example, analogous pyrazolo-pyrimidine syntheses (e.g., ) use reagents like trifluoroacetic anhydride for cyclization and protecting groups (e.g., benzyloxycarbonyl) to stabilize intermediates. Purification may employ membrane separation technologies (, RDF2050104) or recrystallization. Optimization can follow factorial design ( ) to test variables like solvent polarity, catalyst loading, and reaction time.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrimidinyl and propenoic acid moieties.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) observed in similar dihydropyrimidinones ().
    • Computational tools like DFT (Density Functional Theory) can predict electronic properties (e.g., HOMO-LUMO gaps) to guide experimental validation ( ).

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Use TGA (Thermogravimetric Analysis) to assess decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light and monitor degradation via HPLC ().
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–12) to identify optimal storage conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., using ACD/Labs or Gaussian software).
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to trace signal origins in complex spectra ().
  • Meta-Analysis : Systematically review literature (e.g., Pharmacopeial Forum guidelines in ) to identify common artifacts (e.g., solvent impurities).

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via stopped-flow spectroscopy or in-situ IR.
  • Theoretical Modeling : Use COMSOL Multiphysics ( ) to simulate reaction pathways (e.g., Michael addition or cycloaddition).
  • Isotope Effects : Measure kH/kDk_H/k_D ratios to identify rate-determining steps.
    • Reference analogous pyrimidine derivatives () to hypothesize electronic effects from the 6-oxo group.

Q. How can this compound’s bioactivity be systematically evaluated in drug discovery contexts?

  • Methodology :

  • Target Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like dihydrofolate reductase.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50}) in cell lines.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., propenoic acid chain length) and correlate with bioactivity ().

Q. What experimental designs are optimal for studying its role in catalytic or supramolecular systems?

  • Methodology :

  • Factorial Design : Test variables like temperature, solvent, and co-catalysts to optimize catalytic efficiency ( ).
  • Spectroscopic Titrations : Use UV-Vis or fluorescence to study host-guest interactions (e.g., with cyclodextrins).
  • Theoretical Framework : Align hypotheses with conceptual models of non-covalent bonding ().

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodology :

  • Replication Studies : Repeat assays under standardized conditions (e.g., OECD guidelines in ).
  • Meta-Regression : Statistically analyze variability across studies (e.g., batch effects, cell line differences).
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR instead of ELISA for binding affinity).

Q. What strategies validate computational predictions of this compound’s physicochemical properties?

  • Methodology :

  • Experimental-Computational Feedback : Compare predicted logP (e.g., ChemAxon) with HPLC-measured values.
  • Sensitivity Analysis : Test how parameter adjustments (e.g., force fields) affect molecular dynamics simulations ( ).

Tables for Key Data

Property Technique Reference
Synthetic Yield OptimizationFactorial Design (Temperature, pH)
Tautomeric Form ResolutionX-ray Crystallography + DFT
Bioactivity ScreeningMolecular Docking + MTT Assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.